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Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has

emerged as a revolutionary tool for genome editing, offering unprecedented precision in

modifying genetic material. However, the effective and safe delivery of CRISPR-Cas9

components into target cells remains a critical challenge for its therapeutic application. Lipid

nanoparticles (LNPs) have gained significant attention as non-viral vectors for nucleic acid

delivery due to their biocompatibility, scalability, and low immunogenicity.[1][2][3] Cationic lipids,

such as Dioleoyloxy-3-(trimethylammonio)propane (DOTAP) and N-[1-(2,3-dioleoyloxy)propyl]-

N,N,N-trimethylammonium chloride (DOTMA), are key components of LNPs that facilitate the

encapsulation of negatively charged nucleic acids and their subsequent delivery into cells.[4][5]

While specific data on the use of N,N-dioleyl-N,N-dimethylammonium chloride (DODAC) in

CRISPR-Cas9 delivery is emerging, its structural similarity to established cationic lipids like

DOTAP and DODMA suggests its high potential as an effective component in LNP formulations

for this purpose.

These application notes provide a comprehensive overview and detailed protocols for the

utilization of DODAC-like cationic lipids in LNP-based CRISPR-Cas9 delivery systems. The

methodologies and expected outcomes are based on established protocols and quantitative
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data from studies utilizing the closely related and structurally similar cationic lipids, DOTAP and

DODMA.

Data Presentation: Quantitative Analysis of LNP-
Mediated CRISPR-Cas9 Delivery
The efficiency of CRISPR-Cas9-mediated gene editing is highly dependent on the formulation

of the LNP delivery system. The following tables summarize quantitative data from studies

using LNP formulations containing the cationic lipids DOTAP and DODMA to deliver CRISPR-

Cas9 components. This data provides a benchmark for the expected efficiency of DODAC-

based formulations.

Table 1: Gene Knock-Out Efficiency using DOTAP-based LNPs[4]

Cell Line Target Gene CRISPR Cargo
LNP
Formulation
(molar ratio)

Gene Knock-
Out Efficiency

HEK293T EGFP Cas9 RNP

C12-

200:DOPE:Chole

sterol:PEG-

DMG:DOTAP

(35:16:46.5:2.5:v

ariable)

Up to 80%

Table 2: Gene Correction (HDR) Efficiency using DOTAP-based LNPs[4]
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Cell Line Target Gene CRISPR Cargo
LNP
Formulation
(molar ratio)

Gene
Correction
Efficiency

HEK293T EGFP
Cas9 RNP +

HDR template

C12-

200:DOPE:Chole

sterol:PEG-

DMG:DOTAP

(35:16:46.5:2.5:v

ariable)

Up to 20%

Table 3: On-Target Gene Editing Efficiency using DODMA-based LNPs in Neurons[6]

Cell Type Target Gene CRISPR Cargo
LNP
Formulation

On-Target
Editing
Efficiency

Primary Neurons Progranulin
Cas9 mRNA +

gRNA
DODMA:DOPC ~1.8%

Experimental Protocols
The following protocols are adapted from established methods for LNP formulation using

cationic lipids and are intended to serve as a guide for developing DODAC-based CRISPR-

Cas9 delivery systems.

Protocol 1: Formulation of DODAC-based LNPs for
CRISPR-Cas9 RNP Delivery
This protocol describes the preparation of LNPs encapsulating pre-formed Cas9

ribonucleoprotein (RNP) complexes for gene knock-out applications.

Materials:

Cas9 nuclease

Single guide RNA (sgRNA) targeting the gene of interest
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DODAC

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(PEG-DMG)

Ethanol

Nuclease-free water or appropriate buffer (e.g., 50 mM HEPES, pH 7.4)

Microfluidic mixing device

Method:

RNP Complex Formation:

Mix sgRNA and Cas9 nuclease at a 1:1 molar ratio in the chosen formulation buffer (e.g.,

50 mM HEPES, pH 7.4).

Incubate at room temperature for 15 minutes to allow for RNP complex formation.

Lipid Mixture Preparation:

Dissolve DODAC, DOPE, cholesterol, and PEG-DMG in ethanol at a desired molar ratio

(e.g., a starting point could be a molar ratio similar to that used for DOTAP: 35:16:46.5:2.5,

with DODAC replacing DOTAP).

The total lipid to sgRNA ratio should be optimized, with a starting point of 40:1 (w/w).[4]

LNP Formulation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the aqueous RNP solution into one syringe and the ethanolic lipid mixture into

another.
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Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1

aqueous to organic).

Purification:

Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to

remove ethanol and unincorporated components. Use a dialysis membrane with an

appropriate molecular weight cut-off (e.g., 10 kDa).

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated

LNPs using dynamic light scattering (DLS).

Quantify the encapsulation efficiency of the RNP complex using a suitable method such as

a Quant-iT RiboGreen assay for RNA and a protein quantification assay for Cas9.

Protocol 2: In Vitro Transfection and Gene Editing
Analysis
This protocol outlines the steps for treating cells with the formulated LNPs and assessing the

gene editing efficiency.

Materials:

Target cell line (e.g., HEK293T)

Complete cell culture medium

DODAC-LNP-RNP formulation

Genomic DNA extraction kit

PCR reagents

T7 Endonuclease I (T7E1) or other mismatch cleavage assay reagents

DNA sequencing services
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Method:

Cell Seeding:

Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency

at the time of transfection.

Transfection:

Dilute the DODAC-LNP-RNP formulation to the desired concentration in serum-free

medium.

Remove the culture medium from the cells and replace it with the LNP-containing medium.

Incubate the cells for 4-6 hours at 37°C.

After incubation, add complete medium with serum.

Genomic DNA Extraction:

Harvest the cells 48-72 hours post-transfection.

Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

Gene Editing Analysis (T7E1 Assay):

Amplify the genomic region surrounding the target site by PCR using the extracted

genomic DNA as a template.

Denature and re-anneal the PCR products to form heteroduplexes.

Treat the annealed PCR products with T7 Endonuclease I, which cleaves mismatched

DNA.

Analyze the digested products by gel electrophoresis. The presence of cleaved fragments

indicates the presence of insertions or deletions (indels).

Quantify the indel frequency by analyzing the band intensities.
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Gene Editing Analysis (Sanger Sequencing):

For more detailed analysis, the PCR products can be cloned into a vector and sequenced,

or directly sequenced. Analysis of the sequencing data will reveal the specific types of

indels generated.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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